molecular formula C22H22N2O7S2 B3661122 N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide

N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide

Cat. No.: B3661122
M. Wt: 490.6 g/mol
InChI Key: MEEVWOWSROJBPU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a furan ring, a morpholine sulfonyl group, and a benzamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the morpholine sulfonyl group and the benzamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the sulfonyl groups produces sulfides.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide involves its interaction with specific molecular targets. The furan ring and morpholine sulfonyl group are believed to play key roles in binding to enzymes and receptors, modulating their activity. The benzamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide
  • N-(furan-2-ylmethyl)-4-(3-piperidin-4-ylsulfonylphenyl)sulfonylbenzamide
  • N-(furan-2-ylmethyl)-4-(3-pyrrolidin-4-ylsulfonylphenyl)sulfonylbenzamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the morpholine sulfonyl group, in particular, differentiates it from similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-morpholin-4-ylsulfonylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S2/c25-22(23-16-18-3-2-12-31-18)17-6-8-19(9-7-17)32(26,27)20-4-1-5-21(15-20)33(28,29)24-10-13-30-14-11-24/h1-9,12,15H,10-11,13-14,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVWOWSROJBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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